molecular formula C6H11NO3S B8810531 N-Fmyl-D-Methionine CAS No. 24947-73-7

N-Fmyl-D-Methionine

Cat. No.: B8810531
CAS No.: 24947-73-7
M. Wt: 177.22 g/mol
InChI Key: RYGLCORNOFFGTB-UHFFFAOYSA-N
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Description

N-Fmyl-D-Methionine is a chemically modified derivative of the amino acid methionine, where the fluorenylmethyl (Fmyl) group is attached to the α-amino group of the D-enantiomer of methionine. This modification is typically employed in peptide synthesis to protect the amino group during coupling reactions, leveraging the Fmyl group’s stability under basic conditions and its UV-active properties for monitoring reactions . The Fmyl group’s bulkiness and hydrophobicity may influence solubility, enzymatic interactions, and biological activity compared to other protecting groups or unmodified methionine .

Properties

CAS No.

24947-73-7

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

2-acetamido-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

RYGLCORNOFFGTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N-Fmyl-D-Methionine and structurally or functionally related compounds, based on available evidence:

Property This compound N-Acetyl-D-Methionine DL-Methionine N-Acetyl-DL-Methionine
Protecting Group Fluorenylmethyl (Fmyl) Acetyl (Ac) None Acetyl (Ac)
Enantiomeric Form D-enantiomer D-enantiomer Racemic (D/L mixture) Racemic (D/L mixture)
Separation Efficiency Not reported 75% recovery (N-Ac-D-Met) 85% recovery (L-Met) Requires ion-exchange methods
Biological Activity Likely reduced due to Fmyl Broader activity (D/L forms) Standard amino acid function Therapeutic potential studied
Analytical Detection UV-active (Fmyl group) HPLC methods (98.5% purity) Safety data available TLC/HPLC quantification
Safety Profile Not reported Non-hazardous (analogous) Non-hazardous Non-hazardous

Key Findings:

Protecting Group Impact :

  • The Fmyl group in this compound provides UV detectability and stability in synthetic processes, unlike acetylated or unprotected forms. However, its steric bulk may hinder enzymatic interactions or solubility compared to smaller groups like acetyl .
  • N-Acetyl-DL-Methionine demonstrates enhanced separation efficiency (75–85% yields) via ion-exchange chromatography, suggesting that acetylated derivatives are more amenable to industrial-scale resolution than Fmyl-protected analogs .

Enantiomeric Specificity: this compound and N-Acetyl-D-Methionine are enantiopure (D-form), whereas DL-Methionine and N-Acetyl-DL-Methionine are racemic.

Therapeutic and Industrial Applications :

  • N-Acetyl-DL-Methionine is studied for biomolecule synthesis and therapeutic roles, while DL-Methionine is widely used in animal feed and pharmaceuticals. This compound’s applications are likely niche, focused on peptide synthesis due to its protecting group .

Analytical and Safety Considerations: DL-Methionine and its acetylated derivatives are classified as non-hazardous, with established safety protocols .

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